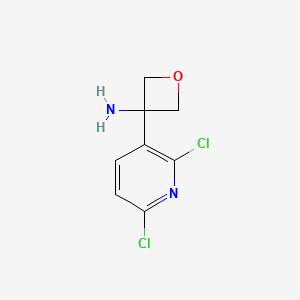

2-(Aminomethyl)-3-cyclopropyl-2-fluoropropan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Aminomethyl)-3-cyclopropyl-2-fluoropropan-1-amine dihydrochloride, commonly referred to as ACPF-2F-D, is a synthetic compound with a wide range of applications in the scientific community. Developed in the early 2000s, ACPF-2F-D has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is used in the synthesis of functionalized β-fluoro amines, demonstrating regioselectivity in the ring-opening of aziridinium salts by bromide and fluoride. This process results in the preferential attack of bromide at the more hindered carbon atom and of fluoride at the less hindered carbon atom of the aziridinium ion (D’hooghe & Kimpe, 2006).

- It is also involved in the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid through cyclopropanation followed by Curtius rearrangement, oxidative cleavage of the aromatic ring, and deprotection (Sloan & Kirk, 1997).

- The compound is a key component in multicomponent cyclopropane synthesis, particularly in the creation of the 2-arylcyclopropylamine (ACPA) framework, which is highly relevant in medicinal chemistry (Li et al., 2019).

Chemical Reactions and Analysis

- Its role in chemical reactions includes the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, which is significant in enantioselective synthesis of certain compounds (Lifchits & Charette, 2008).

- It is also involved in the synthesis of 3-Aminomethyl-3-fluoropiperidines, which are important building blocks in medicinal chemistry, showcasing its versatility in generating compounds with potential therapeutic uses (Van Hende et al., 2009).

Applications in Organic Synthesis

- The compound plays a crucial role in organic synthesis, particularly in the construction of substituted 2-aminophenols via formal [3 + 3] cycloaddition, showcasing its utility in creating complex organic structures (Yang et al., 2018).

- It is also employed in palladium-catalyzed dehydrogenative difunctionalization of aminoalkenes, further demonstrating its utility in complex organic synthesis processes (Li et al., 2017).

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-2-fluoropropane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.2ClH/c8-7(4-9,5-10)3-6-1-2-6;;/h6H,1-5,9-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIVKARALQAEKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(CN)(CN)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-3-cyclopropyl-2-fluoropropan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-4-methyl-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B1484651.png)

![trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1484652.png)

![tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate](/img/structure/B1484661.png)